molecular formula C7H15N B3239907 (2R,6R)-2,6-dimethylpiperidine CAS No. 14231-78-8

(2R,6R)-2,6-dimethylpiperidine

Cat. No.: B3239907
CAS No.: 14231-78-8
M. Wt: 113.2 g/mol
InChI Key: SDGKUVSVPIIUCF-RNFRBKRXSA-N
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Description

(2R,6R)-2,6-dimethylpiperidine is a chiral compound with the molecular formula C7H15N. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions, both in the R configuration. This specific stereochemistry imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylpiperidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,6-dimethylpyridine using a chiral rhodium or ruthenium catalyst. The reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high yields and enantioselectivity.

Another approach involves the resolution of racemic 2,6-dimethylpiperidine using chiral acids or bases to separate the enantiomers. This method can be labor-intensive and may require multiple recrystallizations to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Industrial-scale synthesis also focuses on minimizing waste and reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents, with the reactions conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of substituted piperidines with varying functional groups.

Scientific Research Applications

(2R,6R)-2,6-dimethylpiperidine has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-dimethylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-2,6-dimethylpiperidine: The enantiomer of (2R,6R)-2,6-dimethylpiperidine, with different stereochemistry and potentially different biological activity.

    2,6-dimethylpiperazine: A related compound with a similar structure but containing two nitrogen atoms in the ring.

    2,6-dimethylmorpholine: Another similar compound with an oxygen atom in the ring instead of nitrogen.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.

Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-2,6-dimethylpiperidine
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Reactant of Route 6
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